molecular formula C11H10N2O5S B7787639 2-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-hydroxypropanoic acid

2-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-hydroxypropanoic acid

Cat. No.: B7787639
M. Wt: 282.27 g/mol
InChI Key: UDANKBHASRWZOK-YWEYNIOJSA-N
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Description

Compound “2-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-hydroxypropanoic acid” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Industrial Production Methods: Industrial production of compound “2-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-hydroxypropanoic acid” would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and controlled environments to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: Compound “2-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-hydroxypropanoic acid” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents like lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

Compound “2-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-hydroxypropanoic acid” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It may be used in biological assays and studies to understand its effects on biological systems.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of compound “2-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-hydroxypropanoic acid” involves its interaction with specific molecular targets and pathways. This interaction can lead to various biochemical and physiological effects. The exact mechanism may vary depending on the context of its use, such as in medicinal or industrial applications.

Comparison with Similar Compounds

Compound “2-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-hydroxypropanoic acid” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Compound A: Known for its similar chemical structure but different applications.

    Compound B: Shares some properties with “this compound” but has distinct uses in different fields.

    Compound C: Another related compound with overlapping but unique characteristics.

Properties

IUPAC Name

2-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5S/c14-5-7(10(16)17)12-11-13-9(15)8(19-11)4-6-2-1-3-18-6/h1-4,7,14H,5H2,(H,16,17)(H,12,13,15)/b8-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDANKBHASRWZOK-YWEYNIOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N=C(S2)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)N=C(S2)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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